1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide
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Overview
Description
1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is a complex organic compound that belongs to the class of dihydropyridine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 4-chlorobenzylamine with 2,3-dimethylbenzaldehyde to form an intermediate Schiff base. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired dihydropyridine derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Halogen substitution reactions can occur at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium iodide (NaI) in acetone.
Major Products
The major products formed from these reactions include oxidized pyridine derivatives, reduced alcohols, and substituted phenyl derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to modulate cellular processes through its interaction with key proteins.
Comparison with Similar Compounds
Similar Compounds
Nifedipine: A well-known dihydropyridine derivative used as a calcium channel blocker.
Amlodipine: Another dihydropyridine derivative with antihypertensive properties.
Nicardipine: Used in the treatment of high blood pressure and angina.
Uniqueness
1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxamide is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other dihydropyridine derivatives. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-N-(2,3-dimethylphenyl)-2-oxopyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN2O2/c1-14-5-3-7-19(15(14)2)23-20(25)18-6-4-12-24(21(18)26)13-16-8-10-17(22)11-9-16/h3-12H,13H2,1-2H3,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSQLWPFUGZXYET-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)C2=CC=CN(C2=O)CC3=CC=C(C=C3)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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